molecular formula C16H13N3O B12519048 Tri(pyridin-4-yl)methanol

Tri(pyridin-4-yl)methanol

Cat. No.: B12519048
M. Wt: 263.29 g/mol
InChI Key: LGHLTRASRAEIPD-UHFFFAOYSA-N
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Description

Tri(pyridin-4-yl)methanol is an organic compound with the molecular formula C16H13NO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N this compound is characterized by the presence of three pyridine rings attached to a central methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(pyridin-4-yl)methanol typically involves the reaction of pyridine derivatives with formaldehyde. One common method is the condensation reaction between pyridine-4-carboxaldehyde and pyridine-4-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tri(pyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include pyridine-4-carboxaldehyde, pyridine-4-carboxylic acid, and various substituted pyridine derivatives.

Scientific Research Applications

Tri(pyridin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: this compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Tri(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tri(pyridin-3-yl)methanol: Similar structure but with pyridine rings attached at the 3-position.

    Tri(pyridin-2-yl)methanol: Pyridine rings attached at the 2-position.

    Tri(pyridin-4-yl)amine: Contains an amine group instead of a methanol group.

Uniqueness

Tri(pyridin-4-yl)methanol is unique due to the specific positioning of the pyridine rings at the 4-position, which influences its chemical reactivity and interaction with other molecules. This structural arrangement imparts distinct properties that differentiate it from other pyridine derivatives.

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

tripyridin-4-ylmethanol

InChI

InChI=1S/C16H13N3O/c20-16(13-1-7-17-8-2-13,14-3-9-18-10-4-14)15-5-11-19-12-6-15/h1-12,20H

InChI Key

LGHLTRASRAEIPD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(C2=CC=NC=C2)(C3=CC=NC=C3)O

Origin of Product

United States

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